BenchChemオンラインストアへようこそ!

(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

medicinal chemistry scaffold differentiation pharmacophore design

(E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS 865544-73-6; molecular formula C₁₄H₁₁ClN₂OS₂; MW 322.83) is a synthetic benzothiazole–thiophene hybrid featuring an ylidene (C=N) linkage connecting a 3-ethylbenzothiazole core to a 5-chlorothiophene-2-carboxamide moiety. The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) on 2005-06-29 under the identifier MLS000084520 (PubChem SID 865544), sourced from InterBioScreen (supplier structure ID: STOCK5S-46942).

Molecular Formula C14H11ClN2OS2
Molecular Weight 322.83
CAS No. 865544-73-6
Cat. No. B2733563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
CAS865544-73-6
Molecular FormulaC14H11ClN2OS2
Molecular Weight322.83
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H11ClN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3
InChIKeyYLDXPSOGUXSFBG-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865544-73-6 Procurement Guide: Structural and Sourcing Baseline for (E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide


(E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS 865544-73-6; molecular formula C₁₄H₁₁ClN₂OS₂; MW 322.83) is a synthetic benzothiazole–thiophene hybrid featuring an ylidene (C=N) linkage connecting a 3-ethylbenzothiazole core to a 5-chlorothiophene-2-carboxamide moiety [1]. The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) on 2005-06-29 under the identifier MLS000084520 (PubChem SID 865544), sourced from InterBioScreen (supplier structure ID: STOCK5S-46942) [1]. Its InChI Key (YLDXPSOGUXSFBG-JQIJEIRASA-N) confirms the (E)-stereochemical configuration at the exocyclic ylidene double bond [2]. The compound belongs to the benzothiazole-2-ylidene carboxamide subclass, a scaffold explored in patent literature for inhibition of protein–protein interactions and antimicrobial activity [3][4].

Why Generic Substitution Fails for CAS 865544-73-6: Structural Determinants Distinguishing This Ylidene Benzothiazole–Thiophene Carboxamide from Non-Ylidene Analogs


The target compound cannot be substituted with simpler benzothiazole–thiophene carboxamides because of three non-interchangeable structural features: (i) the exocyclic (E)-ylidene (C=N) linkage replaces the standard endocyclic amide bond, fundamentally altering the π-conjugation system and the hydrogen-bonding pharmacophore relative to N-(benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8) [1]; (ii) the N3-ethyl substitution on the benzothiazole ring introduces a lipophilic anchor absent in the unsubstituted parent scaffold, which modulates logP-driven membrane partitioning and target-binding cavity occupancy [2]; and (iii) the 5-chloro substituent on the thiophene ring provides an electron-withdrawing group that affects both metabolic stability and π-stacking interactions with aromatic residues in target proteins, a feature SAR studies in the benzothiazole–thiophene class have correlated with enhanced antimicrobial potency [3]. These three modifications collectively define a chemotype that is structurally distinct from both the N-(benzothiazol-2-yl)amide series and the cyclopropanecarboxamide ylidene analog (CAS 865544-15-6), where the replacement of the 5-chlorothiophene moiety with a cyclopropane group eliminates the heteroaryl π-system [4].

Quantitative Differentiation Evidence for CAS 865544-73-6: Head-to-Head Structural and Sourcing Comparisons Against Closest Analogs


Ylidene vs. Amide Linkage: Structural Divergence from N-(Benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8)

CAS 865544-73-6 contains an exocyclic (E)-ylidene (C=N) bond connecting the benzothiazole N3 position to the carboxamide nitrogen, whereas the most common comparator scaffold, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8), employs a standard endocyclic N–C(=O) amide linkage at the benzothiazole C2 position [1]. The ylidene configuration shifts the formal double-bond character to the exocyclic C=N position, altering the H-bond acceptor geometry from a carbonyl oxygen-dominated pharmacophore to one in which the imine nitrogen contributes to molecular recognition [2]. This structural distinction prevents direct interchangeability between the two scaffolds in assays where the amide geometry is critical for target engagement [3].

medicinal chemistry scaffold differentiation pharmacophore design

N3-Ethyl Substitution: Physicochemical Differentiation from N-Unsubstituted Benzothiazole-Thiophene Carboxamides

The N3-ethyl substituent on the benzothiazole ring of CAS 865544-73-6 permanently blocks a hydrogen-bond donor site present in N-unsubstituted analogs such as N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide (CID 2414873) [1]. The ethyl group increases computed lipophilicity by approximately +0.8 to +1.2 logP units relative to the N-unsubstituted comparator, as estimated from fragment-based clogP contributions [2]. SAR studies on N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives published by Bhat and Belagali (2018) demonstrate that N-alkyl substitution on the benzothiazole ring modulates antibacterial activity, with a correlation observed between clogP and zone of inhibition against Staphylococcus aureus (ATCC-25923) and Escherichia coli (ATCC-25922) [3]. The N3-ethyl group in CAS 865544-73-6 is thus predicted to influence both membrane permeability and target-site occupancy compared to N-unsubstituted analogs.

lipophilicity ADME physicochemical profiling

5-Chlorothiophene vs. Cyclopropane Carboxamide: Chemotype Divergence from CAS 865544-15-6

CAS 865544-73-6 incorporates a 5-chlorothiophene-2-carboxamide moiety, distinguishing it from the closest ylidene analog (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide (CAS 865544-15-6), which replaces the thiophene ring with a cyclopropane group [1]. The 5-chlorothiophene ring provides an extended π-system capable of engaging in π–π stacking and sulfur–aromatic interactions with target protein residues, features absent in the cyclopropane analog [2]. In the broader benzothiazole–thiophene carboxamide class, the thiophene ring has been identified as a critical pharmacophoric element for antimicrobial activity against S. aureus and E. coli [3]. The chlorine substituent at the thiophene 5-position further distinguishes this compound from non-halogenated thiophene analogs and from analogs bearing halogen substitution at the benzothiazole 6-position (e.g., CAS 865544-15-6, which has 6-chloro on benzothiazole but no halogen on the cyclopropane moiety) [1].

heterocyclic chemistry bioisostere analysis kinase inhibition

Privileged Scaffold Membership: Benzothiazole–Thiophene Carboxamide Class Antimicrobial SAR Context

CAS 865544-73-6 belongs to the N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide class systematically evaluated by Bhat and Belagali (2018) for antibacterial and antifungal activity [1]. In that study, the most active compound (3g) demonstrated significant antibacterial activity against S. aureus (ATCC-25923) and E. coli (ATCC-25922) and antifungal activity against A. niger (ATCC-9029) and C. albicans (ATCC-90028) by serial plate dilution method in DMF [1]. The SAR revealed that introducing electron-withdrawing groups at the aromatic ring favorably modulates antimicrobial potency, and a correlation was established between activity and the physicochemical parameter clogP [1]. CAS 865544-73-6 incorporates a 5-chloro electron-withdrawing substituent on the thiophene ring—consistent with the favorable SAR trend—and its N3-ethyl substitution adds a lipophilic modulation dimension not explored in the published series [2]. This positions CAS 865544-73-6 as a structurally distinct analog within a validated antimicrobial chemotype.

antimicrobial resistance SAR lead optimization

Sourcing Provenance: MLSMR Screening Library Origin and Single-Supplier Status

CAS 865544-73-6 was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) on 2005-06-29 under the identifier MLS000084520, with the supplier recorded as InterBioScreen (supplier structure ID: STOCK5S-46942) and compound class designation 'DC' [1]. The MLSMR served as the central compound collection for the NIH Molecular Libraries Program (MLP) high-throughput screening initiative, meaning this compound was distributed to multiple screening centers for bioassay profiling between 2005 and 2013 [2]. In contrast, many structurally related benzothiazole–thiophene carboxamides available from commercial vendors were never part of this centrally curated and QC-validated collection [3]. The MLSMR provenance provides a verifiable chain of custody and a defined purity standard that may not be available for compounds sourced exclusively from non-MLSMR vendors.

chemical sourcing library screening reproducibility

Evidence-Based Application Scenarios for CAS 865544-73-6 in Scientific Procurement and Screening Programs


Scaffold-Hopping Library Expansion for Benzothiazole-Based Antimicrobial Lead Optimization

CAS 865544-73-6 serves as a scaffold-hopping analog within benzothiazole–thiophene antimicrobial programs. The Bhat and Belagali (2018) SAR study established that electron-withdrawing groups on the aromatic ring enhance antibacterial and antifungal activity against S. aureus, E. coli, A. niger, and C. albicans [1]. CAS 865544-73-6 combines the favorable 5-chloro EWG with an unexplored N3-ethyl ylidene modification not present in the published compound panel. Procurement of this compound enables systematic exploration of whether N3-alkylation further potentiates antimicrobial activity beyond the published SAR scope, potentially unlocking improved MIC values against resistant strains.

KRS–Laminin Receptor Protein–Protein Interaction Inhibitor Screening

Patent EP 2758384 A4 claims benzothiazole-ylidene derivatives as selective inhibitors of the KRS–laminin receptor (LR) protein–protein interaction, a mechanism implicated in cancer cell migration and metastasis [2]. CAS 865544-73-6, with its ylidene linkage and thiophene carboxamide moiety, aligns structurally with the claimed chemotype. While this exact compound is not among the patent's exemplified compounds, its procurement for KRS–LR PPI screening assays may identify novel hits within this mechanism, particularly given that the 5-chlorothiophene group extends the π-surface beyond the phenylimide analogs explicitly described in the patent [2].

Physicochemical Property-Driven CNS Drug Discovery with Reduced H-Bond Donor Count

CAS 865544-73-6 possesses zero hydrogen-bond donor atoms (HBD = 0), a feature associated with improved CNS penetration according to the Lipinski and CNS MPO drug-likeness paradigms [3]. Compared to N-unsubstituted benzothiazole–thiophene carboxamide analogs (HBD = 1), the N3-ethyl substitution eliminates the sole H-bond donor while increasing lipophilicity [3]. This property profile makes CAS 865544-73-6 a suitable candidate for CNS-targeted screening libraries where minimizing HBD count is a critical design criterion, differentiating it from analogs that retain the benzothiazole NH donor.

MLSMR-Anchored Academic Screening with Traceable Provenance

For academic screening laboratories operating under NIH funding requirements that mandate traceable compound provenance, CAS 865544-73-6 offers the advantage of MLSMR deposition (MLS000084520) with documented supplier (InterBioScreen, STOCK5S-46942) and deposition date (2005-06-29) [4]. This provenance trail supports grant reporting requirements and enables retrospective data integration if historical MLSMR screening data become available. This traceability distinguishes the compound from benzothiazole–thiophene analogs sourced exclusively from non-MLSMR commercial vendors that lack centralized QC documentation [4].

Quote Request

Request a Quote for (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.